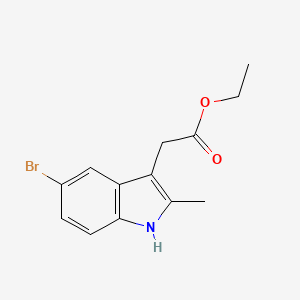

2-(5-bromo-2-méthyl-1H-indol-3-yl)acétate d’éthyle

Vue d'ensemble

Description

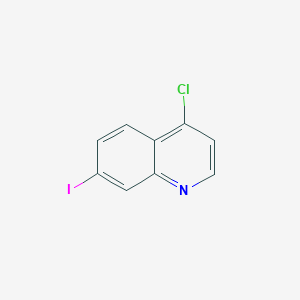

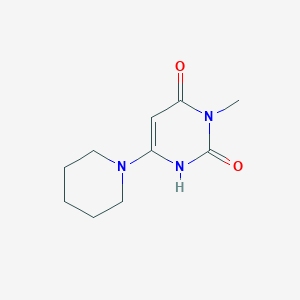

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a chemical compound with the empirical formula C13H12BrNO3 . It is a solid substance and is part of a class of compounds known as indole derivatives .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate includes a bromine atom, which is likely to influence its reactivity. The presence of the ethyl ester group (COOC2H5) and the indole ring also contribute to its chemical properties .Physical And Chemical Properties Analysis

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a solid substance . Its molecular weight is 296.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources retrieved.Applications De Recherche Scientifique

Traitement du Cancer

Les dérivés de l'indole, tels que le 2-(5-bromo-2-méthyl-1H-indol-3-yl)acétate d’éthyle, sont de plus en plus reconnus pour leur potentiel dans le traitement du cancer. Ils peuvent agir en tant que composés biologiquement actifs ciblant les cellules cancéreuses, en raison de leur capacité à interférer avec la biologie cellulaire et à induire l'apoptose .

Infections Microbiennes

Ces composés présentent également des propriétés antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux antibiotiques. Leur activité contre une variété de microbes peut être exploitée pour traiter les infections résistantes aux traitements actuels .

Troubles Neurologiques

Le groupement indole est une structure commune que l'on retrouve dans les composés actifs dans le système nerveux central. La recherche suggère que les dérivés du this compound pourraient être utilisés pour développer des traitements contre divers troubles neurologiques .

Synthèse Organique

Dans le domaine de la chimie organique, le this compound sert de bloc de construction pour la synthèse de molécules complexes. Sa réactivité permet la construction de structures hétérocycliques diverses qui sont prévalentes dans les produits naturels et les produits pharmaceutiques .

Recherche Anti-VIH

Les dérivés de l'indole ont été explorés pour leur potentiel en tant qu'agents anti-VIH. Des études de docking moléculaire de nouveaux dérivés indolyle et oxochromenyle de la xanthènone, qui partagent une structure de base similaire à celle du this compound, se sont avérées prometteuses dans ce domaine .

Chimie Verte

La synthèse de dérivés de l'indole s'aligne sur les principes de la chimie verte, visant à réduire l'impact environnemental de la fabrication chimique. Le this compound peut être synthétisé en utilisant des méthodes qui minimisent l'utilisation de substances dangereuses et la production de déchets .

Orientations Futures

The future research directions for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , these compounds may have potential for development into new therapeutic agents.

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate are currently unknown . Indole derivatives, to which this compound belongs, are known to play significant roles in various biological processes

Result of Action

Indole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anti-HIV-1 activity . .

Analyse Biochimique

Biochemical Properties

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, modulating their function and triggering downstream signaling cascades . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where these pathways are dysregulated.

Cellular Effects

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate exerts various effects on different cell types and cellular processes. It has been shown to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell survival and proliferation . The compound also modulates gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential .

Subcellular Localization

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects .

Propriétés

IUPAC Name |

ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAIWTYKMSIQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444848 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72016-68-3 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)

![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)